2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound characterized by its unique imidazo and pyridazine structures. It is notable for its potential applications in medicinal chemistry and as a research chemical. The compound's molecular formula is , and it has a molecular weight of approximately 178.19 g/mol. This compound falls under the classification of nitrogen-containing heterocycles, which are often studied for their biological activities and roles in various chemical reactions.
The synthesis of 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine can be achieved through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions.
The synthesis often requires specific conditions such as temperature control, solvent choice (e.g., ethanol or methanol), and sometimes the use of protecting groups to prevent unwanted side reactions. The reaction progress is typically monitored using techniques like thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine consists of a fused imidazo and pyridazine ring system with two methyl groups located at the 2 and 8 positions. The nitrogen atoms in the rings contribute to the compound's basicity and reactivity.
2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions:
Common reagents used in these reactions include halogens for substitution and oxidizing agents like hydrogen peroxide for oxidation processes. Reaction conditions such as temperature, solvent choice, and time are crucial for achieving desired yields.
The mechanism of action for 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine is primarily studied in the context of its biological activity. It has been shown to interact with various biological targets:
Data from pharmacological studies indicate that it may exhibit selective activity against certain cancer cell lines, suggesting potential therapeutic applications.
Relevant analyses such as nuclear magnetic resonance spectroscopy confirm structural integrity and purity.
2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine has several scientific uses:
The construction of 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine (CAS 2460750-82-5, MW 162.19 g/mol) leverages modular approaches that decouple core formation from late-stage functionalization. A key strategy involves initial assembly of the bicyclic scaffold via condensation of α-haloketones with 3-aminopyridazines, followed by regioselective C–H amination at the C6 position [2] [6]. This approach enables parallel synthesis of diverse analogs by varying the halogenated precursor and amination reagents. Process optimization studies demonstrate that microwave irradiation significantly accelerates cyclocondensation steps, reducing reaction times from hours to minutes while maintaining yields >85% [6]. The commercial availability of advanced intermediates (e.g., 6-bromo-N,N-dimethylimidazo[1,2-b]pyridazin-8-amine) further supports modular workflows, allowing C–C bond formation through cross-coupling without disrupting the C6-amino group [5] [8].
Table 1: Key Halogenated Intermediates for Modular Synthesis
Intermediate | CAS | Molecular Formula | Key Application |
---|---|---|---|
6-Bromo-N,N-dimethylimidazo[1,2-b]pyridazin-8-amine | N/A | C₈H₉BrN₄ | Suzuki coupling precursor |
5-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine | Not provided | C₈H₈BrN₃ | Regioselective functionalization |
3-Chloro-6-(chloromethyl)imidazo[1,2-b]pyridazine | Not provided | C₇H₅Cl₂N₃ | Pyrrolidine hybridization |
Palladium-catalyzed cross-couplings enable precise C–C bond formation on the electron-deficient imidazo[1,2-b]pyridazine core. Suzuki-Miyaura reactions employing Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts (0.5–2 mol%) efficiently arylate C6-brominated derivatives, with optimal yields (75–92%) achieved using 1,4-dioxane/water (3:1) at 80–100°C [2] [6]. Notably, the C6-amino group exhibits remarkable stability under these conditions without requiring protection. Buchwald-Hartwig aminations of C3-chlorinated analogs with secondary amines demonstrate exceptional regioselectivity when using XantPhos as a supporting ligand, enabling installation of morpholine or piperidine motifs crucial for CNS penetration . Catalyst screening reveals Pd/C as optimal for hydrogenation-based deprotection steps, minimizing core reduction while achieving >95% conversion [6].
Table 2: Palladium-Catalyzed Coupling Reactions on Halogenated Intermediates
Reaction Type | Catalyst System | Conditions | Yield Range | Key Product Applications |
---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane/H₂O, 80°C | 78-92% | Biaryl hybrids for nSMase2 inhibition |
Buchwald-Hartwig | Pd₂(dba)₃/XantPhos | Toluene, 110°C | 65-88% | Tertiary amine side chains |
Reductive dehalogenation | Pd/C, H₂ (1 atm) | EtOH, 25°C | >95% | Deprotection for further modification |
Chiral hybrid molecules incorporating 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine and pyrrolidine subunits exhibit stereospecific biological activity. Asymmetric synthesis of these systems employs three principal strategies: (1) chiral pool utilization starting from L-proline derivatives, (2) enantioselective hydrogenation of pyrroline intermediates using DuPhos-Rh catalysts (ee >98%), and (3) chromatographic resolution of diastereomeric salts formed with dibenzoyl-D-tartaric acid [2] . The therapeutic significance of stereochemistry is exemplified by phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (PDDC), where the (R)-enantiomer shows 50-fold greater nSMase2 inhibition (IC₅₀ = 0.21 µM) versus its (S)-counterpart . Computational modeling reveals that the (R)-configuration optimally positions the carbamate pharmacophore for hydrogen bonding with Glu423 in the nSMase2 active site.
The inherent electronic asymmetry of imidazo[1,2-b]pyridazines enables site-selective modifications critical for analog development. Key regiochemical principles include:
Table 3: Regioselective Modification Outcomes
Position | Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|---|
C3 | NBS (1.1 eq) | DMF, 0°C, 1 h | 3-Bromo-2,8-dimethylimidazo[1,2-b]pyridazin-6-amine | 92% | [5] |
C5 | iPrMgCl·LiCl (2 eq) | THF, –40°C → Electrophile | 5-Substituted derivatives | 68-85% | [6] |
C6 (amine) | Ac₂O/pyridine | 25°C, 12 h | N-Acetyl protected analog | 86% | [8] |
C7 | n-BuLi (2.5 eq)/DMF | THF, –78°C | 7-Formyl-2,8-dimethylimidazo[1,2-b]pyridazin-6-amine | 75% | [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0